11-Cyclohexylundecanoic acid

Übersicht

Beschreibung

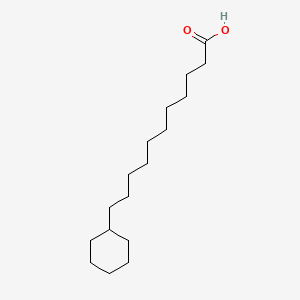

11-Cyclohexylundecanoic acid is an organic compound belonging to the class of long-chain fatty acids. These fatty acids are characterized by an aliphatic tail containing between 13 and 21 carbon atoms. This compound has the molecular formula C17H32O2 and a molecular weight of 268.43 g/mol . It is a solid at room temperature and is considered practically insoluble in water .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 11-Cyclohexylundecanoic acid can be synthesized through various organic reactions. One common method involves the oxidation of cyclohexane using strong oxidizing agents like potassium permanganate or ozone. The reaction typically requires controlled conditions to ensure the complete conversion of cyclohexane to the desired carboxylic acid .

Industrial Production Methods: In industrial settings, cyclohexaneundecanoic acid can be produced through the catalytic oxidation of cyclohexane. This process often involves the use of metal catalysts and high-pressure conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 11-Cyclohexylundecanoic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to produce dicarboxylic acids.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydrogen atoms in the cyclohexane ring can be substituted with other functional groups through halogenation or nitration reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, ozone, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products Formed:

Oxidation: Dicarboxylic acids.

Reduction: Cyclohexaneundecanol.

Substitution: Halogenated or nitrated cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

11-Cyclohexylundecanoic acid exhibits notable antimicrobial activity against various pathogens. Research indicates that it inhibits the growth of bacteria such as Bacillus cereus, Escherichia coli, and fungi like Fusarium culmorum at varying concentrations.

Case Study: Inhibition of Bacterial Growth

- Study Overview : A study conducted by DeRosa et al. (1971) and further investigated by other researchers demonstrated that this compound significantly reduces the growth rate of E. coli in culture media.

- Findings : The compound showed inhibitory effects starting from a concentration of 0.05 mmol/L. The effectiveness varied among different microorganisms, with E. coli being particularly sensitive to this compound .

| Microorganism | Minimum Inhibitory Concentration (mmol/L) |

|---|---|

| Bacillus cereus | 0.05 |

| Escherichia coli | 0.05 |

| Fusarium culmorum | 0.05 |

| Saccharomyces cerevisiae | No significant effect |

Nutritional and Health Implications

The presence of this compound in dairy products suggests potential health benefits related to its antimicrobial properties. It is hypothesized that this fatty acid may play a role in protecting against infections, particularly in infants consuming milk .

Case Study: Role in Milk Fat

- Study Overview : Research has shown that this compound is a minor component in cow, goat, and sheep milk fats, with concentrations ranging from 0.1% to 0.2% .

- Implications : The antimicrobial properties of this fatty acid may contribute to the protective functions of milk, enhancing its role as a nutritional source while also safeguarding against microbial infections.

Biomarker for Food Quality

Recent studies have identified cyclic fatty acids, including this compound, as biomarkers for assessing the quality of dairy and meat products. Its detection can indicate the use of ensiled feed and overall lipid profile authenticity in food products.

Analytical Methods

- Gas Chromatography-Mass Spectrometry (GC-MS) : This technique has been developed for the qualitative and quantitative analysis of cyclic fatty acids in food matrices. The method allows for the identification of this compound alongside other cyclic fatty acids .

| Analytical Method | Key Features |

|---|---|

| GC-MS | Used for detection and quantification of fatty acids in food samples |

Wirkmechanismus

The mechanism of action of cyclohexaneundecanoic acid, particularly in its antifungal applications, involves the modulation of fungal metabolism. It affects the expression of fungal genes critical for virulence, leading to oxidative stress and changes in fatty acid, phospholipid, and ergosterol synthesis. This results in damage to the cell membrane and cell wall, ultimately inhibiting fungal growth .

Vergleich Mit ähnlichen Verbindungen

11-Cyclohexylundecanoic acid can be compared to other long-chain fatty acids, such as:

Undecanoic acid: Similar in structure but lacks the cyclohexane ring.

Cyclohexylacetic acid: Contains a cyclohexane ring but has a shorter aliphatic tail.

Cyclohexylpropanoic acid: Similar structure with a shorter aliphatic chain.

Uniqueness: this compound’s unique structure, combining a long aliphatic tail with a cyclohexane ring, gives it distinct chemical properties and reactivity compared to other long-chain fatty acids .

Q & A

Basic Research Questions

Q. What are the primary natural sources of 11-cyclohexylundecanoic acid, and how is it biosynthesized in microbial systems?

- Answer : this compound is primarily synthesized by bacteria such as Bacillus species and acidophilic thermophiles like Alicyclobacillus acidocaldarius. It is also found in ruminant-derived products (e.g., bovine meat, butter fat) due to ruminal bacterial activity. Biosynthesis involves incorporating exogenous cyclohexyl precursors into fatty acid chains via microbial enzymatic pathways .

Q. What methodologies are historically used to isolate and identify this compound from complex biological matrices?

- Answer : Early studies employed lipid extraction (e.g., solvent partitioning) followed by chromatographic separation (thin-layer or column chromatography) and structural confirmation via infrared spectroscopy or nuclear magnetic resonance (NMR). For example, Hansen and Gerson (1967) isolated it from sheep perinephric fat using saponification and crystallization .

Q. How can researchers safely handle this compound in laboratory settings?

- Answer : Follow OSHA HCS and GHS guidelines: use fume hoods for ventilation, wear nitrile gloves and safety goggles to prevent skin/eye irritation, and store in sealed containers away from oxidizers. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Advanced Research Questions

Q. What experimental strategies optimize bacterial synthesis of this compound using precursor supplementation?

- Answer : Cultivate Bacillus species in media supplemented with cyclohexylcarboxylic acid or similar precursors. Monitor fatty acid profiles via gas chromatography-mass spectrometry (GC-MS). Adjust environmental conditions (e.g., pH, temperature) to enhance enzyme activity for cyclohexyl group incorporation .

Q. How can contradictory data on the ecological roles of this compound in extremophiles be resolved?

- Answer : Conduct comparative lipidomic analyses of bacterial membranes under stress conditions (e.g., high temperature, low pH). Use statistical models (e.g., PCA) to correlate fatty acid composition with environmental adaptability. Validate hypotheses via gene knockout studies targeting biosynthetic enzymes .

Q. What advanced analytical techniques differentiate this compound from homologous fatty acids in food authentication studies?

- Answer : Combine GC-MS for chain-length determination and NMR for cyclohexyl group identification. For biomarker applications (e.g., detecting ruminal acidosis), use liquid chromatography-tandem MS (LC-MS/MS) with isotope-labeled internal standards to improve specificity and quantification .

Q. How can researchers design experiments to investigate the ecological impact of this compound in aquatic systems?

- Answer : Perform microcosm studies to assess biodegradation rates using LC-MS. Measure toxicity via Daphnia magna bioassays and model bioaccumulation potential using quantitative structure-activity relationship (QSAR) tools. Compare results with regulatory thresholds for environmental hazards .

Q. What computational methods predict the physicochemical properties of this compound for drug delivery applications?

- Answer : Use molecular dynamics simulations to study lipid bilayer interactions. Calculate logP values via software like ChemAxon to estimate membrane permeability. Validate predictions with experimental data from Langmuir monolayer assays .

Q. Methodological Guidance

Q. How should researchers address variability in fatty acid extraction yields during lipidomic studies?

- Answer : Standardize protocols using Folch or Bligh-Dyer extraction with internal standards (e.g., deuterated fatty acids). Optimize solvent ratios and sonication times for specific sample types. Perform triplicate extractions and report coefficients of variation to ensure reproducibility .

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Include confidence intervals and effect sizes to contextualize biological significance .

Q. How can meta-analyses improve the interpretation of fragmented data on this compound’s occurrence in food systems?

Eigenschaften

CAS-Nummer |

4277-62-7 |

|---|---|

Molekularformel |

C17H32O2 |

Molekulargewicht |

268.4 g/mol |

IUPAC-Name |

11-cyclohexylundecanoic acid |

InChI |

InChI=1S/C17H32O2/c18-17(19)15-11-6-4-2-1-3-5-8-12-16-13-9-7-10-14-16/h16H,1-15H2,(H,18,19) |

InChI-Schlüssel |

WFTPSUGFEZHCGU-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)CCCCCCCCCCC(=O)O |

Kanonische SMILES |

C1CCC(CC1)CCCCCCCCCCC(=O)O |

melting_point |

55.4-56.6°C |

Key on ui other cas no. |

4277-62-7 |

Physikalische Beschreibung |

Solid |

Synonyme |

omega-cyclohexylundecanoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.